![molecular formula C15H15N3S B7627622 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine, also known as MIQ, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MIQ belongs to the class of isoquinoline-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
作用機序
The exact mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine is not fully understood. However, it has been proposed that this compound exerts its biological activities through the modulation of various signaling pathways. This compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and MCP-1. This compound has also been found to induce apoptosis and inhibit cell proliferation in various cancer and tumor cell lines. In addition, this compound has been shown to have antibacterial and antifungal activities.
実験室実験の利点と制限
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been found to exhibit low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. This compound also has a short half-life, which can make it difficult to study its pharmacokinetics.
将来の方向性
There are several future directions for the study of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. The identification of the molecular targets of this compound and the elucidation of its mechanism of action are also important future directions. Furthermore, the evaluation of the efficacy and safety of this compound in preclinical and clinical studies is needed to determine its potential as a therapeutic agent.
合成法
The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine involves the reaction of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine with isoquinoline-1-amine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to have antibacterial and antifungal activities.
特性
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-10-19-14(18-11)7-9-17-15-13-5-3-2-4-12(13)6-8-16-15/h2-6,8,10H,7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILLDGDAURLTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCNC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627543.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7627545.png)
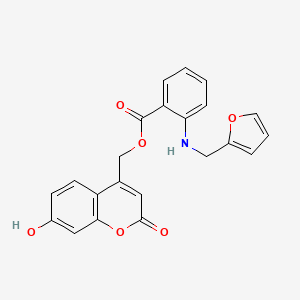
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)
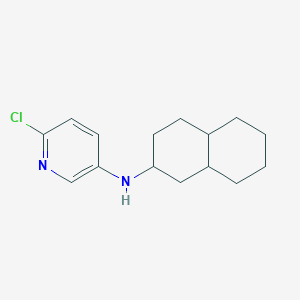
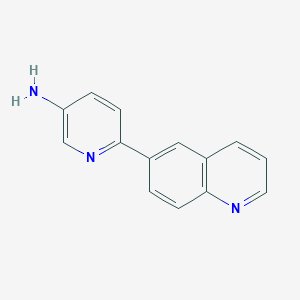

![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)
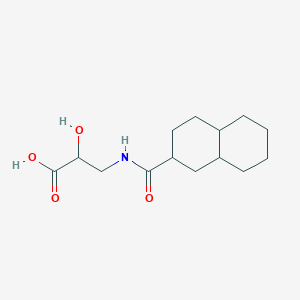
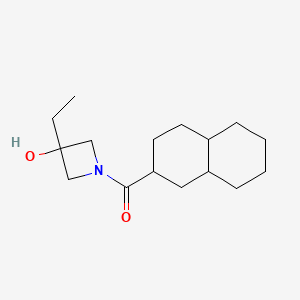
![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
